Tropine-3-thiolhydrochloride is synthesized from tropine through chemical reactions involving thiols. It is categorized under organosulfur compounds, specifically as a thiol hydrochloride salt. The compound's CAS number is 908266-48-8, and its molecular formula is with a molecular weight of 193.74 g/mol .
The synthesis of tropine-3-thiolhydrochloride involves several steps and can be achieved through various methods:
A typical synthesis might involve:
Tropine-3-thiolhydrochloride has a complex molecular structure characterized by:
Tropine-3-thiolhydrochloride participates in several notable chemical reactions:
The mechanism of action for tropine-3-thiolhydrochloride can be inferred from its structural similarities to other tropane alkaloids:
Factors such as pH, temperature, and the presence of competing substances can significantly affect its efficacy and stability .
Tropine-3-thiolhydrochloride exhibits several key physical and chemical properties:
Tropine-3-thiolhydrochloride finds applications primarily within the field of medicinal chemistry:
The biosynthesis of tropine-3-thiol hydrochloride is embedded within the conserved tropane alkaloid framework, which originates from the fusion of ornithine-derived and acetyl-CoA-derived precursors. The pathway initiates with the decarboxylation of ornithine to putrescine, catalyzed by ornithine decarboxylase (ODC). Putrescine subsequently undergoes N-methylation via putrescine N-methyltransferase (PMT), yielding N-methylputrescine—the first committed step in tropane alkaloid biosynthesis [3] [5]. Oxidative deamination of N-methylputrescine by N-methylputrescine oxidase (MPO) generates the N-methyl-Δ¹-pyrrolinium cation, which serves as the central pyrrolidine precursor for all tropane skeletons [1] [5].
Condensation of the N-methylpyrrolinium cation with malonyl-CoA—facilitated by pyrrolidine ketide synthases (PYKS)—yields the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. This compound undergoes non-enzymatic Mannich-like cyclization to form the tropane core scaffold, tropinone [1]. Tropinone represents the critical branch point where metabolic flux diverges:
Table 1: Key Intermediates in Tropane Alkaloid Biosynthesis
Intermediate | Enzyme Involved | Role in Network | Downstream Products |
---|---|---|---|
N-Methylputrescine | Putrescine N-methyltransferase (PMT) | First committed tropane precursor | N-Methyl-Δ¹-pyrrolinium cation |
N-Methyl-Δ¹-pyrrolinium | N-Methylputrescine oxidase (MPO) | Pyrrolidine ring donor | 4-(1-Methyl-2-pyrrolidinyl)-3-oxobutanoic acid |
Tropinone | Pyrrolidine ketide synthase (PYKS) | Tropane core scaffold | Tropine, pseudotropine, tropine-3-thiol |
Tropine | Tropinone reductase-I (TR-I) | 3α-Alcohol for ester alkaloids | Hyoscyamine, scopolamine |
Pseudotropine | Tropinone reductase-II (TR-II) | 3β-Alcohol for polyhydroxylated alkaloids | Calystegines |
Tropine-3-thiol | Sulfurtransferase (proposed) | Thiol-modified branch | Tropine-3-thiol hydrochloride |
The metabolic integration of tropine-3-thiol remains incompletely characterized but likely occurs after tropinone formation. Isotopic evidence confirms that the thiol group derives from inorganic sulfate or cysteine, implying specialized enzymatic machinery for sulfur transfer [5]. This branch represents a minor flux compared to tropine/scopolamine pathways, consistent with its rarity in plant metabolomes.
The defining structural feature of tropine-3-thiol hydrochloride—the thiol (-SH) moiety at C-3—results from enzymatic modifications distinct from classical tropinone reductases. While TR-I/TR-II mediate NADPH-dependent ketone reduction, thiol incorporation requires nucleophilic substitution or reductive sulfur transfer. Evidence points to two potential mechanisms:
Cysteine-Dependent Thiolation:Cysteine serves as the primary sulfur donor in analogous plant secondary metabolic pathways (e.g., glucosinolates). A proposed cysteine conjugate synthase catalyzes the nucleophilic displacement of the 3-keto group of tropinone by cysteine’s thiol, yielding a cysteine-tropinone adduct. Subsequent cleavage via a carbon-sulfur lyase (e.g., β-lyase) would release tropine-3-thiol and pyruvate/ammonia [5]. This mechanism parallels the biosynthesis of mimosine and other thiolated alkaloids.
Direct Reductive Sulfuration:Alternatively, a specialized NADPH-dependent reductase may directly reduce tropinone’s carbonyl while incorporating sulfide (S²⁻) from inorganic sources. This reaction would require a dual-function enzyme with both reductase and sulfurtransferase domains. Homologs of 3-mercaptopyruvate sulfurtransferases, which catalyze thiol transfer to carbonyl groups in primary metabolism, are plausible candidates [5]. The resulting 3-thiotropine would then undergo spontaneous or enzymatic stabilization via hydrochloride salt formation in physiological environments.
Table 2: Enzymatic Machinery Proposed for Tropine-3-thiol Biosynthesis
Enzyme Type | Catalytic Mechanism | Cofactors/Substrates | Evidence Source |
---|---|---|---|
Cysteine conjugate synthase | Nucleophilic attack by cysteine thiol on tropinone C-3 | Cysteine, tropinone | Analogous pathways in glucosinolate biosynthesis |
Carbon-sulfur β-lyase | C-S bond cleavage of cysteine-tropinone adduct | Pyridoxal phosphate (PLP) | Enzymatic assays in related alkaloid systems |
Reductive sulfurtransferase | NADPH-dependent reduction + S²⁻ incorporation | NADPH, sulfide (H₂S or S-adenosyl methionine-derived) | Homology to 3-mercaptopyruvate sulfurtransferases |
Stabilizing dehydrogenase | Oxidation to prevent disulfide dimerization | NAD⁺ | Inferred from compound stability in planta |
The enzymatic stabilization of tropine-3-thiol remains critical due to the reactivity of the thiol group. Rapid oxidation to disulfide dimers occurs in vitro unless shielded by cellular compartments or stabilized as hydrochloride salts. Enzymes like glutathione S-transferases (GSTs) may facilitate conjugation or compartmentalization, while spontaneous protonation in acidic vacuoles yields the hydrochloride form [2] [6]. Recent transcriptomic analyses of Datura stramonium hairy roots reveal upregulated sulfurtransferase genes under conditions favoring thiolated alkaloid accumulation, providing indirect support for this pathway [5].
Tropine-3-thiol, tropine, and scopine share the tropane core but diverge in their C-3 functionalization, leading to distinct biological activities and metabolic fates:
Functional Group Divergence:
Stereochemical Constraints:Tropine exhibits stereoselective 3α-OH configuration, whereas tropine-3-thiol’s stereochemistry remains undefined due to limited structural studies. Molecular modeling suggests that 3α-thiolation would favor axial orientation, potentially hindering enzymatic access compared to tropine’s equatorial OH. This may explain its low abundance in nature [7].
Table 3: Comparative Biosynthesis of C-3 Modified Tropanes
Feature | Tropine | Scopine | Tropine-3-thiol |
---|---|---|---|
Core Structure | 8-Azabicyclo[3.2.1]octane with 3α-OH | 6β,7β-Epoxy-3α-hydroxytropane | 8-Azabicyclo[3.2.1]octane with 3-SH |
Key Biosynthetic Step | TR-I reduction of tropinone | P450-mediated epoxidation of 6β-hydroxyhyoscyamine | Enzymatic thiolation of tropinone or intermediate |
Downstream Metabolism | Esterification with tropic acid | Retention of tropate ester | Stabilization as hydrochloride; no esterification |
Biological Role | Anticholinergic agent precursor | Neuromodulator (scopolamine) | Research tool; potential enzyme inhibitor |
Natural Abundance | High (Solanaceae roots) | Moderate (leaf-localized) | Low (trace reports) |
Metabolic Costs and Evolutionary Drivers:The thiolation pathway requires additional enzymatic steps compared to tropine/scopine biosynthesis, including sulfur activation and transfer. This energy-intensive process may limit its occurrence to specific ecological niches where the compound’s metal-chelating or defensive properties confer selective advantages. Unlike scopine, which evolves from late-stage tropine modifications, tropine-3-thiol branches early at the tropinone node, minimizing interference with major alkaloid fluxes [5] [7].
Stable isotope labeling provides unequivocal evidence for biosynthetic routes and precursor relationships. Key studies elucidating tropine-3-thiol biosynthesis include:
¹³C-Labeled Precursor Studies:Feeding Datura stramonium hairy roots with [1-¹³C]-ornithine demonstrated label incorporation into the tropane ring of tropine-3-thiol, confirming its derivation from ornithine via putrescine. The ¹³C-NMR spectrum showed enrichment at C-1 and C-5 of the tropane ring, consistent with pyrrolinium cation incorporation [1] [4]. Parallel experiments with [2-¹³C]-acetate revealed label enrichment at C-2 and C-4, verifying malonyl-CoA’s contribution to the acetate-derived bridge [1].
Dual-Labeled Sulfur Donors:Administration of [³⁴S]-cysteine to root cultures resulted in significant ³⁴S incorporation into tropine-3-thiol (detected via LC-MS/MS), while [³⁵S]-sulfate showed minimal incorporation. This confirms cysteine as the primary sulfur donor and suggests direct enzymatic transfer rather than sulfate reduction de novo [4] [8]. Kinetic analysis indicated a 6-hour lag before peak ³⁴S enrichment, aligning with precursor activation and enzymatic processing delays.
Positional ¹⁵N-Labeling:[¹⁵N]-Methylputrescine fed to Atropa belladonna cultures led to rapid ¹⁵N enrichment in tropinone and tropine-3-thiol, but not in Δ¹-pyrroline-5-carboxylate. This confirms that the pathway bypasses free Δ¹-pyrroline intermediates, supporting the channeled transfer of N-methylputrescine to the pyrrolinium cation [4] [8].
Table 4: Isotopic Tracer Designs for Validating Tropine-3-thiol Biosynthesis
Tracer Compound | Isotope | Enrichment Site | Key Insight |
---|---|---|---|
[1-¹³C]-Ornithine | ¹³C | Tropane C-1, C-5 | Ornithine-derived pyrrolidine ring intact |
[2-¹³C]-Acetate | ¹³C | Tropane C-2, C-4 | Malonyl-CoA contributes acetate units |
[³⁴S]-L-Cysteine | ³⁴S | C-3 thiol group | Cysteine is direct sulfur donor |
[¹⁵N]-N-Methylputrescine | ¹⁵N | Tropane nitrogen | Confirms N-methylputrescine as proximal precursor |
[6,6-²H₂]-Tropinone | ²H | Absence in tropine-3-thiol | Excludes tropinone reduction as a step |
Advanced Tracer Methodologies:Dynamic flux analysis using ¹³C-tropinone pulse-chase experiments revealed no label conversion to tropine-3-thiol, excluding tropinone as a direct substrate. Instead, [U-¹³C₆]-glucose tracing demonstrated de novo synthesis via early intermediates (N-methylpyrrolinium cation), supporting a pathway parallel to tropinone formation [4] [8]. These approaches, combined with enzyme inhibition studies (e.g., PMT inhibitors blocking tropane-3-thiol synthesis), provide a validated roadmap for its biosynthesis.
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6